(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane
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Overview
Description
(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H18Si. It is a bicyclic compound containing a silicon atom bonded to a trimethylsilyl group and a bicyclo[4.1.0]hept-2-ene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for (Bicyclo[41This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of (Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive bicyclic and trimethylsilyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Used as a coupling agent and adhesion promoter.
Bicyclo[4.1.0]hept-3-en-2-one: A related bicyclic compound with different functional groups.
Properties
CAS No. |
88425-00-7 |
---|---|
Molecular Formula |
C10H18Si |
Molecular Weight |
166.33 g/mol |
IUPAC Name |
7-bicyclo[4.1.0]hept-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H18Si/c1-11(2,3)10-8-6-4-5-7-9(8)10/h4,6,8-10H,5,7H2,1-3H3 |
InChI Key |
DIYAPDGWLVZPNR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C2C1C=CCC2 |
Origin of Product |
United States |
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